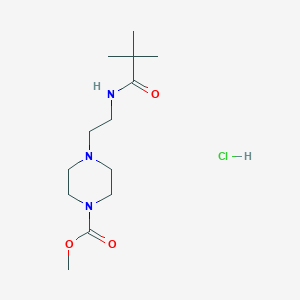

盐酸甲基 4-(2-叔丁酰胺基乙基)哌嗪-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is a versatile chemical compound used in various scientific research. Its diverse applications include drug synthesis, organic chemistry studies, and pharmaceutical research. It is a heterocyclic building block with an empirical formula (Hill Notation) of C6H11ClN2O · HCl . The CAS Number is 55112-42-0 .

Synthesis Analysis

This compound may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is 199.08 . The SMILES string representation of the molecule is Cl [H].CN1CCN (CC1)C (Cl)=O .Chemical Reactions Analysis

The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .Physical And Chemical Properties Analysis

The melting point of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is 225-228 °C (lit.) . More detailed physical and chemical properties were not found in the search results.科学研究应用

抗菌应用

盐酸甲基 4-(2-叔丁酰胺基乙基)哌嗪-1-甲酸酯及其衍生物已被探索其潜在的抗菌活性。特别是,已经描述了一系列包括各种哌嗪衍生物在内的化合物的制备和抗菌活性,展示了它们对革兰氏阴性菌(例如铜绿假单胞菌)的有效性,表明在对抗细菌感染中具有潜在应用 (Matsumoto 和 Minami,1975)。

增强肽的质谱分析

哌嗪基衍生物已被用于肽上羧基的衍生化,提高了质谱分析中的电离效率。该应用对于蛋白质组分析中肽的灵敏测定至关重要,表明其在生化和药物研究中的重要性 (Qiao 等人,2011)。

CGRP 受体抑制

该化合物与降钙素基因相关肽 (CGRP) 受体拮抗剂的开发有关,证明了其在针对偏头痛等疾病的治疗的开发中的作用。本研究概述了 CGRP 受体抑制剂的合成,并突出了该化合物在药物化学中的效用 (Cann 等人,2012)。

癌症研究

对哌嗪衍生物在大鼠中的代谢的研究显示出有希望的抗癌活性,且毒性低。该应用强调了盐酸甲基 4-(2-叔丁酰胺基乙基)哌嗪-1-甲酸酯及其衍生物在开发抗癌疗法中的潜力 (Jiang 等人,2007)。

新型化合物的合成

该化合物已被用于合成各种新型分子,包括可溶性环氧化物水解酶抑制剂,该抑制剂在心血管和炎症性疾病中可能具有重要的治疗应用 (Thalji 等人,2013)。

对映选择性催化

哌嗪衍生物已被开发为用于 N-芳基亚胺氢硅烷化的强对映选择性路易斯碱催化剂,表明它们在合成有机化学中的重要性 (Wang 等人,2006)。

安全和危害

未来方向

The piperazine moiety is one of the most frequently used heterocycles in biologically active compounds . Therefore, the future directions of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” could involve its use in the synthesis of new drugs and bioactive molecules. Its diverse applications in drug synthesis, organic chemistry studies, and pharmaceutical research highlight its significance in advancing scientific knowledge and innovation.

作用机制

Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

属性

IUPAC Name |

methyl 4-[2-(2,2-dimethylpropanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3.ClH/c1-13(2,3)11(17)14-5-6-15-7-9-16(10-8-15)12(18)19-4;/h5-10H2,1-4H3,(H,14,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMQDHFKDUWQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1CCN(CC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2958575.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)

![methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate](/img/structure/B2958577.png)

![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)

![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)

![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2958588.png)

![2-methyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2958590.png)

![Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2958591.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)